molecular formula C11H14Cl2N2 B15066538 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B15066538
M. Wt: 245.14 g/mol
InChI Key: LJFBIPQXGBLXDH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a synthetic indole derivative characterized by a chlorine atom at the 4-position and a methyl group at the 3-position of the indole ring. The ethanamine moiety is attached to the nitrogen (1-position) of the indole core, distinguishing it from more common indol-3-yl analogs. This structural configuration influences its physicochemical properties, biological interactions, and safety profile.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-(4-chloro-3-methylindol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13ClN2.ClH/c1-8-7-14(6-5-13)10-4-2-3-9(12)11(8)10;/h2-4,7H,5-6,13H2,1H3;1H

InChI Key

LJFBIPQXGBLXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=CC=C2)Cl)CCN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the chloro and methyl groups at the desired positions.

Chemical Reactions Analysis

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Scientific Research Applications

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and

Biological Activity

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14ClN2
  • Molecular Weight : 245.14826 g/mol
  • CAS Number : [35476328]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown promising results against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Methicillin-resistant Staphylococcus aureus (MRSA)0.23 mg/mL0.47 mg/mL
Escherichia coli0.47 mg/mL0.94 mg/mL
Pseudomonas aeruginosa0.30 mg/mL0.60 mg/mL
Candida albicans0.11 mg/mL0.23 mg/mL

The above data indicates that the compound exhibits significant antimicrobial activity, particularly against MRSA and Candida albicans .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

In a study evaluating the cytotoxic effects of various indole derivatives, including this compound, it was found to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts. The results indicated a dose-dependent response with significant apoptosis induction observed at higher concentrations .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
This compound15A549
Reference Drug (e.g., Doxorubicin)10A549

The IC50 value indicates that while the compound is effective, it is slightly less potent than traditional chemotherapeutic agents like Doxorubicin .

The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind effectively to specific proteins involved in cellular signaling pathways or microbial metabolism.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes crucial for bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural features and properties of the target compound with similar indole derivatives:

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Interactions/Activity
Target : 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine HCl 1-yl (N-linked), 4-Cl, 3-CH₃ C₁₁H₁₄Cl₂N₂* 244.9 (calculated) Not explicitly reported; steric/electronic effects may modulate activity
2-(1H-Indol-3-yl)ethanamine HCl (Tryptamine HCl) 3-yl, no substituents C₁₀H₁₃ClN₂ 196.6 Anti-plasmodial; binds HSP90 via GLU527 and TYR604
2-(5-Methyl-1H-indol-3-yl)ethanamine HCl 3-yl, 5-CH₃ C₁₁H₁₅ClN₂ 210.7 Melting point: 289–292°C; colorimetric tests (Mandelin’s, Marquis)
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl 3-yl, 5,7-Cl, 2-CH₃ C₁₁H₁₂Cl₃N₂ 279.59 Enhanced electron-withdrawing effects; improved solubility in HCl form
2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl 3-yl, 1-benzyl C₁₇H₁₈ClN₂ 286.8 Used in organic synthesis; benzyl group increases steric bulk

*Calculated molecular formula and weight based on structural analysis (see Notes).

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine HCl shows enhanced ionic interactions in aqueous environments .
  • Melting Points : 5-Methyltryptamine HCl has a high melting point (289–292°C) due to crystalline stability . The target compound’s melting point is unreported but may differ due to substituent effects.

Key Differentiators of the Target Compound

Substituent Effects : The 4-Cl and 3-CH₃ groups introduce electron-withdrawing and steric effects, which may enhance stability or alter binding kinetics compared to unsubstituted analogs.

Safety Considerations : Structural similarities to hazardous indole derivatives suggest the need for rigorous toxicity testing, particularly for respiratory and dermal exposure.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride, and how can purity be verified?

  • Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous indole derivatives (e.g., 5-bromo- or 4,6-dichloro-substituted indoles) suggest nucleophilic substitution or coupling reactions as viable routes. For example, halogenated indole precursors can undergo alkylation with ethylamine derivatives under controlled conditions .
  • Purity Verification : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity. Mass spectrometry (MS) can confirm molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Structural Analysis :

  • NMR : ¹H/¹³C NMR identifies substituent positions on the indole ring and confirms the ethylamine chain.
  • FTIR : Validates functional groups (e.g., N-H stretches in indole, C-Cl vibrations).
  • X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD using programs like SHELXL resolves 3D conformation and bond angles.
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns (e.g., chlorine) .

Q. What safety precautions are necessary when handling this compound, based on its GHS classification?

  • Hazards : Similar indole derivatives (e.g., 2-(1H-Indol-1-yl)ethanamine hydrochloride) are classified as acutely toxic (oral, Category 3), skin irritants (Category 2), and respiratory irritants (H335) .
  • Protocols :

  • Use PPE (gloves, lab coat, goggles) in a fume hood.
  • Store at -20°C for long-term stability .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interactions with molecular targets like HSP90?

  • Experimental Design :

  • Molecular Docking : Use programs like AutoDock to predict binding modes with HSP90’s ATP-binding domain, focusing on hydrogen bonds (e.g., GLU527, TYR604) observed in similar tryptamine derivatives .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
    • Biological Assays : Anti-proliferative assays (e.g., MTT) on cancer cell lines can validate HSP90 inhibition .

Q. What analytical approaches resolve contradictions in binding affinity data across different studies?

  • Data Reconciliation Strategies :

  • Cross-Validation : Combine SPR, ITC, and fluorescence polarization (FP) to confirm affinity values.
  • Buffer Optimization : Variations in ionic strength or pH (e.g., Tris vs. phosphate buffers) may explain discrepancies.
  • Statistical Analysis : Apply Bayesian modeling or bootstrapping to assess confidence intervals .
    • Structural Insights : Compare docking results with mutagenesis studies (e.g., alanine scanning of HSP90 residues) to validate critical interactions .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Crystallization Techniques :

  • Vapor Diffusion : Screen solvents (e.g., DMSO/water mixtures) and additives (PEGs) using sitting-drop trays.
  • Temperature Gradients : Test crystallization at 4°C, 20°C, and 37°C to identify stable polymorphs.
    • Refinement : Use SHELXL for high-resolution refinement. Consider twinning corrections if diffraction patterns indicate pseudo-symmetry .
    • Data Collection : Synchrotron radiation improves resolution for small molecules with low symmetry .

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